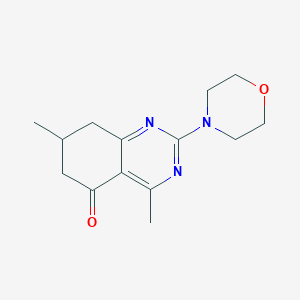

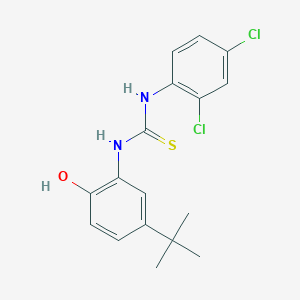

4,7-二甲基-2-(4-吗啉基)-7,8-二氢-5(6H)-喹唑啉酮

描述

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves complex organic reactions. A representative process for synthesizing such compounds includes the spectral characterization techniques such as FTIR, NMR, and UV spectroscopy, along with density functional theory (DFT) calculations. These methods help confirm the structure of the synthesized compounds and understand their vibrational properties and charge distribution potential (Sarkar et al., 2021). Additionally, synthesis pathways may involve direct metalation, treatment with potassium cyanate, and cyclization in polyphosphoric acid or through palladium-catalyzed amination for constructing the quinazolinone moiety (Ivanov, 2006).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is often elucidated using techniques like DFT, which aids in the illustration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), vibrational properties, and charge distribution potential. These analyses provide a comprehensive understanding of the compound's electronic structure and its implications for chemical reactivity and interactions (Sarkar et al., 2021).

Chemical Reactions and Properties

Quinazolinone derivatives undergo a variety of chemical reactions, reflecting their rich chemistry and potential for functionalization. These include reactions with nucleophiles, which can lead to the substitution at different positions on the quinazolinone ring, and the formation of new derivatives with different substituents, demonstrating the compound's versatile chemical reactivity and potential for generating a wide array of derivatives with varied properties (Ozaki et al., 1980).

Physical Properties Analysis

The physical properties of 4,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5(6H)-quinazolinone, such as solubility, melting point, and crystalline structure, are crucial for its application in medicinal chemistry. These properties are determined by the compound's molecular structure and can significantly affect its behavior in biological systems and its formulation into drugs. Studies involving X-ray diffraction and spectroscopic methods are essential for this analysis (Li-feng, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, play a pivotal role in the development of quinazolinone-based therapeutics. For instance, the antimicrobial activity of synthesized quinazolinone derivatives demonstrates the chemical's potential as a pharmacological agent. These properties are often evaluated through in vitro studies, including molecular docking and dynamics simulations, to predict the compound's behavior in biological systems (Sarkar et al., 2021).

科学研究应用

合成与抗惊厥活性

喹唑啉酮衍生物已被设计和合成,具有抗惊厥活性。Noureldin 等人 (2017) 的一项研究开发了 N-(4-取代苯基)-4-(1-甲基或 1,2-二甲基-4-氧代-1,2-二氢喹唑啉-3(4H)-基)-烷酰胺和 4-氯-N'-((1-甲基或 1,2-二甲基)-4-氧代-1,2-二氢喹唑啉-3(4H)-基)-烷酰基)苯甲酰肼。这些化合物表现出显着的抗惊厥活性,一些衍生物在功效测试中优于参考药物 (Noureldin 等人,2017).

抗菌活性

Selvakumar 和 Elango (2017) 合成了一系列 1-(7,7-二甲基-2-吗啉基-5,6,7,8-四氢喹唑啉-4-基)哌啶-4-甲酰胺衍生物,并评估了它们对各种细菌菌株的抗菌活性。一些含有噻唑环的衍生物表现出有希望的抗菌活性,突出了喹唑啉酮衍生物在开发新型抗菌剂方面的潜力 (Selvakumar 和 Elango,2017).

抗氧化特性

喹唑啉酮也因其抗氧化特性而被探索。Mravljak 等人 (2021) 合成并评估了 2-取代喹唑啉-4(3H)-酮的抗氧化活性,使用各种分析方法。研究表明,喹唑啉酮支架第 2 位的特定取代基显着影响抗氧化活性,某些衍生物表现出有效的抗氧化作用 (Mravljak 等人,2021).

抗炎活性

一系列新的 2,3-二取代-6-单取代-喹唑啉-4(3H)-酮被合成并评估了抗炎活性,结果表明一些衍生物具有比标准治疗更好的抗炎作用,且溃疡发生率低,毒性低 (P. Rani 等人,2002).

缓蚀作用

喹唑啉酮衍生物已被研究作为酸性环境中低碳钢的缓蚀剂。一项涉及喹唑啉酮基化合物的研究证明了显着的抑制效率,为工业应用中的腐蚀防护提供了一种有希望的方法 (Errahmany 等人,2020).

属性

IUPAC Name |

4,7-dimethyl-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-9-7-11-13(12(18)8-9)10(2)15-14(16-11)17-3-5-19-6-4-17/h9H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUNCVNXUIOZHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4621377.png)

![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4621388.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621402.png)

![2-[({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol hydrochloride](/img/structure/B4621426.png)

![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4621431.png)

![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4621450.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4621460.png)

![4-[2-(2-allylphenoxy)ethoxy]benzaldehyde](/img/structure/B4621474.png)

![(3aR,7aS)-2-[2-(difluoromethoxy)-4-fluorophenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4621485.png)